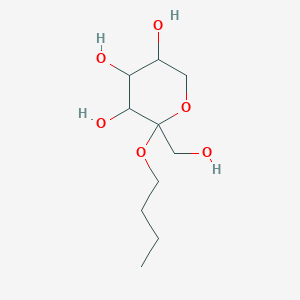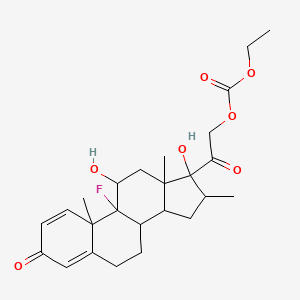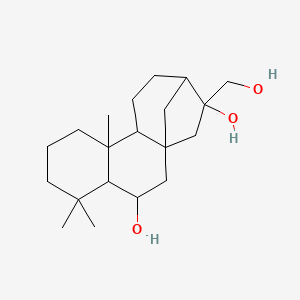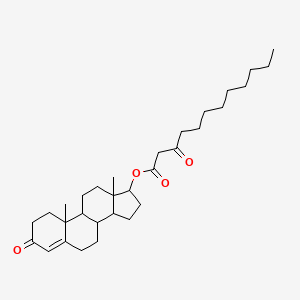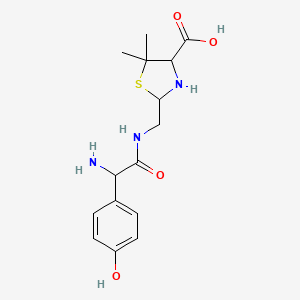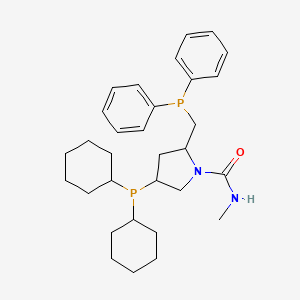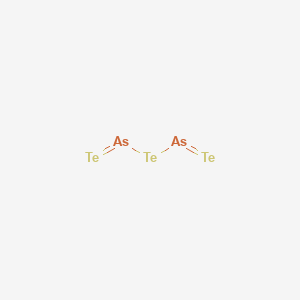
Arsenic(III) telluride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsenic(III) telluride is an inorganic compound with the chemical formula As₂Te₃. It exists in two forms: the monoclinic α phase and the rhombohedral β phase, which is formed under high pressure . This compound is a semiconductor, with most current carried by holes . This compound has been examined for its use in nonlinear optics .
Méthodes De Préparation
Arsenic(III) telluride can be synthesized through various methods. One common method involves the direct combination of elemental arsenic and tellurium at high temperatures. The reaction typically takes place in a sealed tube to prevent the loss of volatile components. The reaction can be represented as:
2As+3Te→As2Te3
Industrial production methods may involve the reduction of arsenic trichloride (AsCl₃) with hydrogen in the presence of tellurium. This method ensures the preparation of high-purity this compound .
Analyse Des Réactions Chimiques
Arsenic(III) telluride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When exposed to air, this compound can oxidize to form arsenic trioxide (As₂O₃) and tellurium dioxide (TeO₂).
Reduction: It can be reduced back to its elemental forms using strong reducing agents.
Substitution: this compound can undergo substitution reactions with halogens to form arsenic halides and tellurium halides.
Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and halogens for substitution. The major products formed from these reactions are arsenic trioxide, tellurium dioxide, and various arsenic and tellurium halides .
Applications De Recherche Scientifique
Arsenic(III) telluride has several scientific research applications, particularly in the fields of chemistry, materials science, and optics.
Nonlinear Optics: It is used in the study of nonlinear optical properties due to its ability to conduct electrical current.
Semiconductor Research: As a semiconductor, this compound is studied for its potential use in electronic devices.
Thermoelectric Materials: Its high thermoelectric properties under certain conditions make it a candidate for thermoelectric applications.
Mécanisme D'action
The mechanism by which arsenic(III) telluride exerts its effects is primarily related to its semiconductor properties. The compound’s ability to conduct electrical current is due to the presence of electron carriers, which are influenced by doping impurities. These impurities can cause the compound to transition from a semiconductor to a metal-like conductor under high temperatures .
Comparaison Avec Des Composés Similaires
Arsenic(III) telluride can be compared to other similar compounds such as arsenic trioxide (As₂O₃), arsenic trisulfide (As₂S₃), and arsenic triselenide (As₂Se₃).
Arsenic Trioxide: Unlike this compound, arsenic trioxide is primarily used in medicine, particularly in the treatment of acute promyelocytic leukemia.
Arsenic Trisulfide: This compound is used in the production of glass and as a pigment.
Arsenic Triselenide: Similar to this compound, arsenic triselenide is also studied for its semiconductor properties.
This compound is unique due to its specific applications in nonlinear optics and its ability to transition between semiconductor and metal-like conductor properties under certain conditions .
Propriétés
Formule moléculaire |
As2Te3 |
|---|---|
Poids moléculaire |
532.6 g/mol |
InChI |
InChI=1S/As2Te3/c3-1-5-2-4 |
Clé InChI |
GTIUFDICMGTSPM-UHFFFAOYSA-N |
SMILES canonique |
[As](=[Te])[Te][As]=[Te] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1aR)-1,1a,6,7,7a,7bbeta-Hexahydro-1,1,7beta,7abeta-tetramethyl-5H-cyclopropa[a]naphthalen-5-one](/img/structure/B15129597.png)
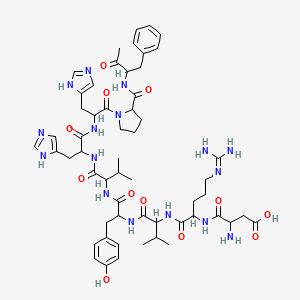
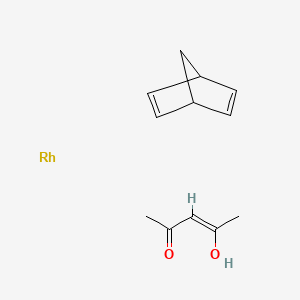
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-pentadecanoyloxypropyl] pentadecanoate](/img/structure/B15129616.png)
![N-[1-[1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-11-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-10-carbonyl]pyrrolidin-2-yl]-2-hydroxy-2-methylbutanamide](/img/structure/B15129620.png)
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylpropanoate](/img/structure/B15129625.png)
![3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-8-hydroxy-7-methoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B15129644.png)
![4-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B15129650.png)
